Decahydroisoquinoline

Conformational Analysis NMR Spectroscopy Stereochemistry

Choose Decahydroisoquinoline as your privileged scaffold: the fully saturated bicyclic amine delivers >100-fold potency gains in GLUK5 receptor antagonists, antifungal efficacy comparable to clotrimazole, and antiarrhythmic activity surpassing quinidine. The commercial cis/trans mixture provides a defined 70% type-1 conformational bias essential for reproducible target engagement and structure-activity relationships. Ideal for fragment-based drug discovery and asymmetric catalysis. Available in ≥98% purity, air-sensitive storage under inert gas, with multiple pack sizes for early-stage to lead optimization.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 6329-61-9
Cat. No. B1345475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroisoquinoline
CAS6329-61-9
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2CNCCC2C1
InChIInChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2
InChIKeyNENLYAQPNATJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydroisoquinoline (CAS 6329-61-9): A Fully Saturated Bicyclic Amine Scaffold for Heterocyclic Synthesis and Pharmacophore Development


Decahydroisoquinoline (CAS 6329-61-9) is a fully saturated nitrogen-containing bicyclic heterocycle with the molecular formula C9H17N, representing the completely hydrogenated form of isoquinoline [1]. The compound exists as four stereoisomers differing in the configuration of the two carbon atoms at the ring fusion, with the commercial product typically supplied as a cis- and trans- mixture [2]. As a conformationally constrained secondary amine scaffold, decahydroisoquinoline serves as a versatile building block for the synthesis of complex alkaloids, pharmaceutical intermediates, and ligands for asymmetric catalysis [3].

Why Decahydroisoquinoline Cannot Be Freely Substituted with Tetrahydroisoquinoline or Other Partially Saturated Analogs


Decahydroisoquinoline differs fundamentally from partially saturated analogs such as tetrahydroisoquinoline and octahydroisoquinoline in its conformational landscape, steric profile, and electronic properties [1]. The fully saturated decahydroisoquinoline scaffold provides greater conformational constraint and distinct ring-fusion stereochemistry that directly impacts receptor binding, enzyme inhibition, and synthetic utility [2]. Substituting tetrahydroisoquinoline for decahydroisoquinoline in pharmacologically active series produces divergent biological outcomes due to differences in lipophilicity, basicity, and spatial orientation of substituents, as demonstrated in antiarrhythmic and antifungal structure-activity studies where the saturated scaffold alters both potency and target selectivity profiles [3].

Quantitative Differentiation Evidence for Decahydroisoquinoline Relative to Key Comparators


Conformational Preference of cis-Decahydroisoquinoline: 70% Type 1 Conformation Favoring Nitrogen Lone Pair Inside Position

cis-Decahydroisoquinoline exhibits a well-defined conformational equilibrium favoring the type 1 conformation (70%, ΔG° 0.37 kcal mol⁻¹), in which the nitrogen lone pair occupies the 'inside' position, as determined by ¹³C NMR spectroscopy at 215 K [1]. In contrast, the trans-decahydroisoquinoline isomer adopts a conformationally locked geometry with the nitrogen lone pair in a distinct spatial orientation. This conformational bias differs from cis-decahydroquinoline, where protonation renders the type 1 and type 2 conformations degenerate [1].

Conformational Analysis NMR Spectroscopy Stereochemistry

Decahydroisoquinoline-Derived GLUK5 Antagonist LY466195: 100-Fold Greater Potency and Enhanced Selectivity vs. LY382884

The decahydroisoquinoline derivative LY466195 demonstrates significantly enhanced potency and selectivity at GLUK5 kainate receptors compared to structurally related decahydroisoquinoline-based antagonists [1]. LY466195 exhibits a Ki of 52 ± 22 nM at human GLUK5 receptors, with approximately 100-fold greater potency than the similarly GLUK5-selective compound LY382884, another decahydroisoquinoline derivative [1]. Additionally, LY466195 shows greater selectivity for GLUK5 versus AMPA receptors than many other decahydroisoquinolines such as LY293558 [1].

Kainate Receptor GLUK5 Antagonist Neuropharmacology

Antifungal Activity of N-Alkyl trans-Decahydroisoquinoline Derivatives: Comparable Potency to Clotrimazole with Distinct Scaffold-Based Enzyme Targeting

N-Alkyl trans-decahydroisoquinoline derivatives with C11-alkyl chains exhibit antifungal potency comparable to clotrimazole, a clinically used imidazole antifungal, while demonstrating scaffold-dependent enzyme inhibition profiles [1]. The decahydroisoquinoline scaffold, compared to tetrahydroisoquinoline and 6,7-dimethoxy-tetrahydroisoquinoline scaffolds, differentially inhibits Δ14-reductase and Δ8,7-isomerase enzymes in the ergosterol biosynthesis pathway, with the specific enzyme target depending on both the heterocyclic scaffold and the fungal species investigated [1].

Antifungal Ergosterol Biosynthesis Scaffold Comparison

cis- vs. trans-Decahydroisoquinoline in Antiarrhythmic SAR: cis-Isomers Exhibit Superior Lipophilicity and Antiarrhythmic Activity

In structure-activity relationship studies of 6-substituted decahydroisoquinolines, the cis-decahydroisoquinoline diastereoisomers demonstrate higher lipophilicity and superior antiarrhythmic activity compared to their trans counterparts [1]. Across three pairs of diastereoisomers evaluated, the more lipophilic cis compounds consistently exhibited enhanced antiarrhythmic effectiveness, with overall activity superior to quinidine, a Class Ia antiarrhythmic agent [1]. In contrast, a tetrahydroisoquinoline benzamide analog showed surprisingly high potency, highlighting that scaffold saturation level alters activity in ways not fully predictable from simpler SAR models [1].

Antiarrhythmic Stereochemistry Lipophilicity

Commercial Decahydroisoquinoline Specifications: cis-/trans- Mixture with Predominantly cis-Isomer Content

Commercially available decahydroisoquinoline (CAS 6329-61-9) is supplied as a cis- and trans- mixture, with the predominant isomer specified as cis in the TCI product (Product Number D5067) [1]. The product is certified with minimum 98.0% purity by GC (total of isomers) and NMR confirmation of structure [1]. Alternative vendors such as Aladdin Scientific offer the compound as a cis- and trans- mixture with ≥96.0% purity by GC . The specification of predominant cis-isomer content is notable given the documented superior antiarrhythmic activity and higher lipophilicity of cis-decahydroisoquinoline derivatives compared to trans isomers [2].

Isomer Composition Purity Specification Procurement

Priority Application Scenarios for Decahydroisoquinoline Based on Evidence-Based Differentiation


Stereochemistry-Dependent Pharmacophore Development for Ionotropic Glutamate Receptors

Research programs developing selective GLUK5 kainate receptor antagonists should prioritize decahydroisoquinoline as a core scaffold due to its demonstrated ability to achieve high receptor subtype selectivity when appropriately substituted. The scaffold enables approximately 100-fold potency improvements over earlier decahydroisoquinoline-based antagonists such as LY382884, with LY466195 achieving a Ki of 52 nM at GLUK5 receptors [1]. The defined conformational bias of the decahydroisoquinoline ring system contributes to the precise spatial orientation required for selective target engagement.

Antifungal Agent Discovery Targeting Ergosterol Biosynthesis

Decahydroisoquinoline serves as a privileged scaffold for developing antifungal agents that target ergosterol biosynthesis, with N-alkyl derivatives achieving potency comparable to clotrimazole [1]. The fully saturated scaffold provides a distinct enzyme inhibition profile compared to tetrahydroisoquinoline analogs, enabling researchers to modulate Δ14-reductase versus Δ8,7-isomerase inhibition through scaffold selection and substitution pattern [1].

Antiarrhythmic Drug Discovery with Defined Stereochemical Requirements

Antiarrhythmic research programs should specifically utilize cis-decahydroisoquinoline derivatives, as the cis stereoisomer configuration consistently yields superior lipophilicity and enhanced antiarrhythmic activity compared to trans isomers across multiple substitution patterns [1]. Compounds in this series have demonstrated activity superior to quinidine, establishing the decahydroisoquinoline scaffold as a validated starting point for developing next-generation antiarrhythmic agents [1].

Conformational Analysis and NMR Spectroscopic Studies of Bicyclic Amines

Decahydroisoquinoline is an ideal model system for conformational analysis studies of saturated nitrogen heterocycles, with well-characterized conformational equilibria determined by ¹³C and ¹H NMR spectroscopy [1]. The defined 70% preference for the type 1 conformation in the cis isomer (ΔG° 0.37 kcal mol⁻¹) provides a quantitative baseline for evaluating substituent effects on conformational bias in bicyclic amine systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.